REACTION_CXSMILES
|
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4](S(O)(=O)=O)=[CH:3][CH:2]=1.[CH2:12]([OH:15])[CH2:13][OH:14].[C:16]([O-:19])(O)=O.[Na+].[C:21]1(C)C=CC=CC=1>>[O:14]1[CH2:13][CH2:12][O:15][C:3]21[CH2:4][CH:5]1[CH2:6][CH:1]([CH2:11][C:16](=[O:19])[CH2:21]1)[CH2:2]2 |f:2.3|
|
Name
|
|
Quantity
|
0.29 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
ketone
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.75 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 2 h
|
Duration
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2 h
|
Type
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EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (3×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by SGC
|
Type
|
CUSTOM
|
Details
|
hexane=3:1 (v/v) as the eluent to give (VII-m) (2.33 g, 78%) as a white solid
|
Name
|
|
Type
|
|
Smiles
|
O1C2(OCC1)CC1CC(CC(C2)C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |